molecular formula C14H8Cl2F3N3O2 B15206242 N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea CAS No. 648408-77-9

N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea

Cat. No.: B15206242
CAS No.: 648408-77-9
M. Wt: 378.1 g/mol
InChI Key: KAHKNNYFBJSVAY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea typically involves the reaction of 4-chloroaniline with 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and pyridyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the compound may yield 4-chloroaniline and 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid.

Scientific Research Applications

N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with chlorophenyl and pyridyl groups, such as:

  • N-(4-chlorophenyl)-N’-{[4-(trifluoromethyl)-2-pyridyl]carbonyl}urea
  • N-(4-bromophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea

Uniqueness

The uniqueness of N-(4-chlorophenyl)-N’-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

648408-77-9

Molecular Formula

C14H8Cl2F3N3O2

Molecular Weight

378.1 g/mol

IUPAC Name

6-chloro-N-[(4-chlorophenyl)carbamoyl]-4-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H8Cl2F3N3O2/c15-8-1-3-9(4-2-8)20-13(24)22-12(23)10-5-7(14(17,18)19)6-11(16)21-10/h1-6H,(H2,20,22,23,24)

InChI Key

KAHKNNYFBJSVAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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